



NFAT Inhibitor-2 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NFAT Inhibitor-2	
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Application Notes and Protocols for NFAT Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response, as well as in the development and function of various other tissues, including the nervous, cardiovascular, and skeletal systems.[1][2] The activation of NFAT is tightly regulated by the calcium-calcineurin signaling pathway.[1][2][3] An increase in intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus.[1][3] In the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3]

NFAT Inhibitor-2, a synthetic peptide also known as VIVIT, is a highly selective inhibitor of the NFAT signaling pathway.[2][4][5] It acts by binding to calcineurin and specifically blocking its interaction with NFAT, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation.[2][4][5] Unlike calcineurin inhibitors such as cyclosporin A and tacrolimus, VIVIT does not affect the phosphatase activity of calcineurin on other substrates, offering a more targeted inhibition of the NFAT pathway.[2][4] To facilitate its entry into cells, the VIVIT peptide



is often conjugated to a cell-penetrating peptide (CPP), such as an 11-arginine motif (11R-VIVIT) or dNP2 (dNP2-VIVIT).[3][6]

These application notes provide a summary of effective dosages and concentrations of **NFAT Inhibitor-2** for various experimental models and detailed protocols for its use in both in vitro and in vivo research.

Data Presentation: Dosage and Concentration

The following tables summarize the effective concentrations and dosages of **NFAT Inhibitor-2** (VIVIT and its cell-permeable variants) reported in various experimental settings.

In Vitro Applications



Cell Type	Application	Inhibitor	Concentration	Observed Effect
Murine Bone Marrow-Derived Macrophages (BMDMs)	Inhibition of pro- inflammatory cytokine expression	11R-VIVIT	Dose-dependent	Significantly inhibited LPS and LPS/IFN-y induced IL-12 p40, IL-12 p70, IL-23, and TNF secretion.[7]
Murine Splenic CD4+ T cells	Inhibition of cytokine secretion	11R-VIVIT	Dose-dependent	Reduced IFN-y mRNA and protein expression upon stimulation.[7]
Murine Naive T cells	Regulation of T- cell differentiation	dNP2-VIVIT	1 μΜ	Specifically regulated the differentiation of Th1 and Th17 cells.[3]
Human Podocytes	Amelioration of high glucose-induced injury	11R-VIVIT	100 nM	Reduced NFAT2 expression and attenuated filtration barrier dysfunction.[8]
Human Limbal Epithelial Stem Cells (hLESCs)	Inhibition of cell proliferation	VIVIT	1 μM (14 days)	Inhibited the protein expression of NFATC2 and cell proliferation markers.[1]
A20 cells (expressing NFAT4-GFP)	Inhibition of NFAT nuclear translocation	VIVIT nanoparticles	50 mg/mL	Inhibited the nuclear translocation of NFAT4-GFP.[9]



In Vivo Applications

Animal Model	Applicati on	Inhibitor	Dosage	Administr ation Route	Regimen	Observed Effect
Mouse (Experimen tal Autoimmun e Encephalo myelitis)	Amelioratio n of autoimmun e neuroinfla mmation	dNP2- VIVIT	100 μg	Intraperiton eal	Every other day from day 7	Significantl y lower clinical scores compared to controls. [3]
Mouse (Experimen tal Autoimmun e Encephalo myelitis)	Amelioratio n of autoimmun e neuroinfla mmation	11R-VIVIT	100 μg - 400 μg	Intraperiton eal	Every other day from day 7	Partial effects on controlling EAE severity at the higher dose.[3]
Mouse (Piroxicam- induced colitis in II10-/- mice)	Amelioratio n of colitis	11R-VIVIT	0.5 - 10 mg/kg	Systemic	Every other day for two weeks	Significant improveme nt in colitis scores and reduced colonic inflammatio n.[7]
Mouse (Diabetic nephropath y in db/db mice)	Amelioratio n of diabetic nephropath y	11R-VIVIT	Not specified	Not specified	Not specified	Ameliorate d diabetic nephropath y and podocyte injury.[6]

Experimental Protocols



Protocol 1: In Vitro Inhibition of NFAT-Dependent Cytokine Production in Macrophages

This protocol describes the use of 11R-VIVIT to inhibit the production of pro-inflammatory cytokines in bone marrow-derived macrophages (BMDMs).

Materials:

- 11R-VIVIT peptide
- Control peptide (e.g., 11R-VEET)
- Bone Marrow-Derived Macrophages (BMDMs)
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN-y)
- Phosphate Buffered Saline (PBS)
- ELISA kit for the cytokine of interest (e.g., IL-12 p40, TNF)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Inhibitor Preparation: Prepare a stock solution of 11R-VIVIT and the control peptide in sterile
 water or PBS. Further dilute the peptides to the desired working concentrations in complete
 cell culture medium.
- Inhibitor Treatment: Pre-treat the BMDMs with various concentrations of 11R-VIVIT or the control peptide for 1 hour.[7]



- Cell Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) to the wells.[7]
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and collect the supernatants.
- Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: In Vivo Amelioration of Experimental Colitis in Mice

This protocol outlines the systemic administration of 11R-VIVIT in a mouse model of experimental colitis.[7]

Materials:

- 11R-VIVIT peptide
- Control peptide (e.g., 11R-VEET)
- Sterile PBS
- Mouse model of colitis (e.g., piroxicam-induced colitis in II10-/- mice)
- Syringes and needles for intraperitoneal injection

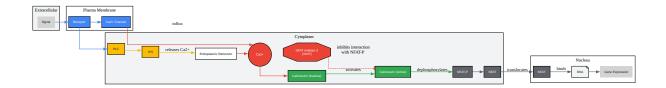
Procedure:

- Inhibitor Preparation: Dissolve the 11R-VIVIT and control peptides in sterile PBS to the desired concentration for injection.
- Animal Dosing: Administer the prepared 11R-VIVIT or control peptide solution to the mice via intraperitoneal injection. Dosages can range from 0.5 to 10 mg/kg.[7]



- Treatment Regimen: Repeat the injections every other day for the duration of the experiment (e.g., two weeks).[7]
- Monitoring: Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues (e.g., colon) for histological analysis and measurement of inflammatory markers.

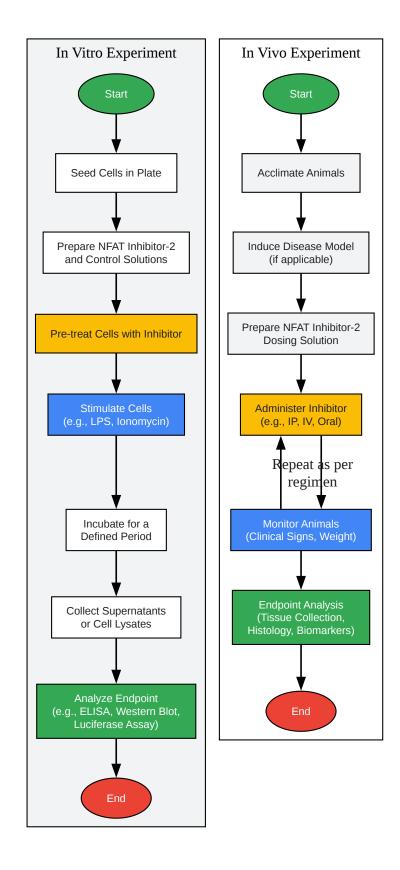
Mandatory Visualizations



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Caption: NFAT Signaling Pathway and Point of Inhibition.





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Caption: General Experimental Workflows.



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- To cite this document: BenchChem. [NFAT Inhibitor-2 dosage and concentration for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606713#nfat-inhibitor-2-dosage-and-concentration-for-experiments]

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